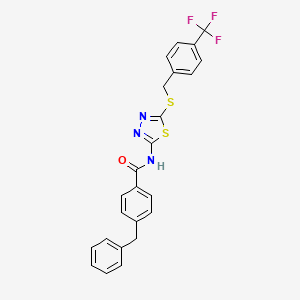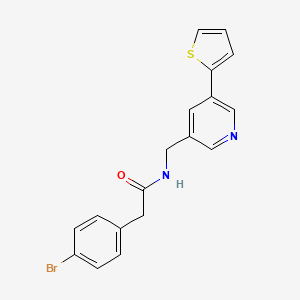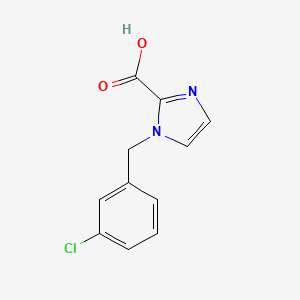![molecular formula C20H17FN4O3 B2609412 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319877-85-3](/img/structure/B2609412.png)
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various scientific fields. Its structure consists of a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group, linked to a quinazoline-2,4-dione core through a methylene bridge, and further modified with a propyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through a multi-step process involving:
Preparation of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide.
Reduction of the carboxylic acid group to a methylene group.
Coupling this intermediate with 3-propylquinazoline-2,4-dione using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions primarily at the propyl side chain, yielding carboxylic acid derivatives.
Reduction: : Selective reduction can occur at the oxadiazole ring or the quinazoline core under mild conditions.
Substitution: : The fluorine atom in the 4-fluorophenyl group can be displaced by nucleophiles like amines or alkoxides.
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic reagents such as sodium methoxide (NaOCH3) or aniline.
Oxidation: : Propyl group is converted to carboxylic acid.
Reduction: : Formation of tetrahydroquinazoline derivatives.
Substitution: : Fluorine substituted with alkoxy or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new materials and ligands for catalysis.
Biology: Investigated for its potential as a molecular probe due to its fluorinated aromatic ring, aiding in imaging techniques like PET (positron emission tomography).
Industry: Used in the development of specialty polymers and as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The compound's biological activity stems from its ability to interact with specific molecular targets such as kinases and receptors due to its quinazoline moiety, which is known to inhibit enzyme activity. The fluorophenyl group enhances binding affinity and selectivity by forming strong interactions with hydrophobic pockets of proteins.
Comparison with Similar Compounds
Similar Compounds:
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness: The presence of a fluorine atom in the fluorophenyl group enhances the compound's electronegativity and hydrophobicity, potentially increasing its biological activity and specificity compared to its chlorinated, methylated, or brominated analogs. This makes it particularly valuable in medicinal chemistry for the design of more potent drugs.
Hope you find this breakdown enlightening!
Properties
IUPAC Name |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h3-10,15H,2,11-12H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZMLXHIMYNZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN4O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
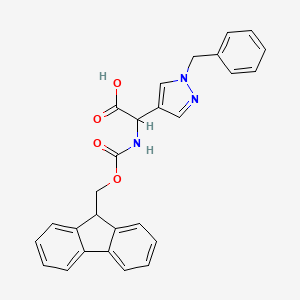
![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)
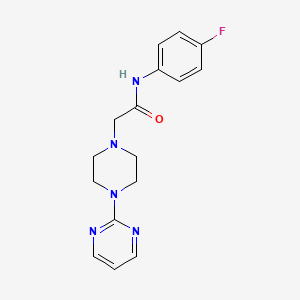
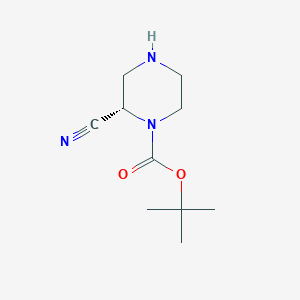
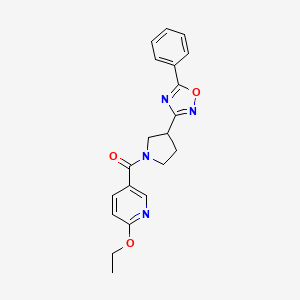
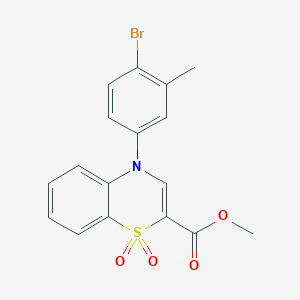
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2609341.png)
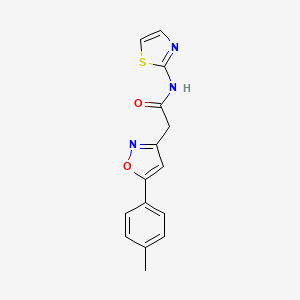
![2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2609343.png)

